molecular formula C15H13NO B2656743 (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine CAS No. 1807938-00-6

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine

Cat. No. B2656743
CAS RN: 1807938-00-6
M. Wt: 223.275
InChI Key: BKQSTNQPVSGLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a chemical compound that has been widely studied for its potential therapeutic applications. It is a hydroxylamine derivative that has shown promising results in various scientific research studies.

Scientific Research Applications

Analytical Applications

Hydroxylamine derivatives, including compounds similar to (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine, are used as analytical reagents. For instance, N-benzoyl-N-phenylhydroxylamine has been noted for its versatility in reacting with various metal ions, making it useful in chemical analysis and the separation of elements (Shendrikar, 1969).

Fluorescence Studies

Compounds like (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine have been studied for their interaction with formaldehyde, leading to intense fluorescence. This property is significant in understanding the biological and chemical behaviors of various substances (Falck et al., 1962).

DNA Research

Such hydroxylamine compounds have been used in DNA research, particularly in studying hydroxylation reactions. They help understand the biological significance of guanine residue hydroxylation in relation to mutagenesis and carcinogenesis (Kasai & Nishimura, 1984).

Aging and Senescence Studies

Hydroxylamine derivatives have shown potential in delaying senescence in human lung fibroblasts, suggesting their role in studying aging processes (Atamna et al., 2000).

Chemical Synthesis

These compounds are also instrumental in chemical synthesis. For instance, they react with carboxylic acid derivatives, aiding in the quantitative determination of specific chemicals (Hestrin, 1949).

Coordination Chemistry

In coordination chemistry, hydroxylamine derivatives are explored for their ability to form carbene complexes, which are important in the study of π-electron release ability of metal centers (Tamm & Hahn, 1999).

Carcinogenic Metabolism

These compounds are also studied in the context of carcinogenic metabolism, particularly how they interact with DNA and other biological molecules (Chou, Lang, & Kadlubar, 1995).

Mutagenic Studies

Research into the mutagenic actions of hydroxylamines, including similar compounds, provides insights into how these chemicals interact with polynucleotides, influencing replication errors and mutagenesis (Brown & Phillips, 1965).

Inhibitory Activities in Biochemistry

In biochemistry, N'-phenyl-N-hydroxyureas, related to (NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine, are investigated for their inhibitory activities on human carbonic anhydrases, showing potential in antitumor studies (Bozdağ et al., 2018).

Photoredox Synthesis

In photoredox synthesis, hydroxylamines are used as building blocks for the preparation of nitrogen-containing molecules. Their ability to convert carboxylic acids into alkylhydroxylamines is significant in late-stage modification of complex and biologically active acids (Davies et al., 2018).

properties

IUPAC Name

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQSTNQPVSGLIM-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C2=C1C=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NZ)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.